2-(3-nitrophenyl)butanoic acid
Overview
Description
2-(3-Nitrophenyl)butyric acid is a compound with the molecular formula C10H11NO4 . It is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents . The molecule contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic nitro group, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 2-(3-Nitrophenyl)butyric acid consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecule contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic nitro group, and 1 hydroxyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Nitrophenyl)butyric acid include a molecular weight of 209.199, a density of 1.3±0.1 g/cm3, and a boiling point of 371.2±25.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
- Nitroxide Synthesis and Properties : Nitroxides, including those derived from nitrophenyl compounds, are utilized as molecular probes and labels in biophysics, structural biology, and biomedical research. Their synthesis and resistance to reduction by antioxidants are crucial for these applications (Zhurko et al., 2020).
- Peptide Bond Formation : The novel 3-nitro-2-pyridinesulfenyl (Npys) group has been found useful for the protection and activation of amino and hydroxyl groups in peptide synthesis, showcasing the chemical versatility of nitrophenyl-related groups (Matsueda & Walter, 2009).
Material Science Applications
- Photovoltaic Applications : Modifications of phenyl-C61-butyric acid methyl ester (PCBM), related to nitrophenyl compounds, enhance its absorption and improve solar cell efficiency. These findings highlight the role of nitrophenyl derivatives in developing advanced photovoltaic materials (Mikroyannidis et al., 2011).
Analytical Chemistry
- Extraction and Voltammetric Determination of Phenols : The use of room temperature ionic liquids for the extraction and determination of phenolic compounds demonstrates the analytical applications of nitrophenyl derivatives. These compounds facilitate nearly quantitative extraction from aqueous solutions, underscoring their utility in analytical chemistry (Khachatryan et al., 2005).
Safety and Hazards
Future Directions
Recent advances in n-butanol and butyrate production using engineered Clostridium tyrobutyricum have shown promising results . The engineered C. tyrobutyricum strains with higher butyrate and butanol titers, yields, and productivities are the most promising hosts for potential industrial applications .
Mechanism of Action
Target of Action
The primary target of 2-(3-Nitrophenyl)butyric acid is the enzyme Penicillin G acylase . This enzyme is found in Escherichia coli and plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .
Mode of Action
It is known that the compound can bind to the enzyme, potentially influencing its activity .
Biochemical Pathways
It is known that the compound can be hydrolyzed by lipase, resulting in the formation of p-nitrophenol and butyric acid . This reaction occurs in an aqueous environment and results in the formation of p-nitrophenolate, which gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer such as Tris-HCl pH 7.5 .
Result of Action
It is known that the compound can interact with penicillin g acylase, potentially influencing the enzyme’s activity .
Biochemical Analysis
Biochemical Properties
It is known that butyric acid derivatives, such as 2-(3-Nitrophenyl)butyric acid, can interact with various enzymes and proteins . For instance, it can be hydrolyzed by lipase, an enzyme that breaks down fats, to produce p-nitrophenol and butyric acid . The nature of these interactions is likely dependent on the specific molecular structure of 2-(3-Nitrophenyl)butyric acid.
Cellular Effects
It is plausible that it may influence cell function, given that butyric acid, a component of this compound, has been shown to have widespread effects on cell growth, digestibility, and feed efficiency .
Molecular Mechanism
It is known that butyric acid, a component of this compound, can act via G protein-coupled receptors, as a histone deacetylase inhibitor, and as a substrate that is metabolized intercellularly .
Temporal Effects in Laboratory Settings
It is plausible that it may have long-term effects on cellular function, given that butyric acid, a component of this compound, has been shown to have long-term effects on gut health .
Dosage Effects in Animal Models
It is plausible that it may have dosage-dependent effects, given that butyric acid, a component of this compound, has been shown to have dosage-dependent effects on the performance of turkeys .
Metabolic Pathways
It is plausible that it may be involved in butanoate metabolism, given that butyric acid, a component of this compound, is known to be involved in this pathway .
Transport and Distribution
It is plausible that it may be transported and distributed in a manner similar to that of butyric acid, a component of this compound .
Subcellular Localization
It is plausible that it may be localized in a manner similar to that of butyric acid, a component of this compound .
Properties
IUPAC Name |
2-(3-nitrophenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-4-3-5-8(6-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXRKBKTFCWGLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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